dBET57 - 1883863-52-2

dBET57

Catalog Number: EVT-264962
CAS Number: 1883863-52-2
Molecular Formula: C34H31ClN8O5S
Molecular Weight: 699.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

dBET57 (also known as S0137) is a heterobifunctional small molecule degrader [, , ]. It functions as a proteolysis targeting chimera (PROTAC), specifically designed to target the bromodomain and extra-terminal domain (BET) protein, BRD4, for degradation [, , , ]. This degradation is achieved through the recruitment of the E3 ubiquitin ligase cereblon (CRBN) [, , ]. dBET57 plays a crucial role in scientific research, particularly in the study of cancer therapeutics due to its ability to inhibit the proliferation of various cancer cell lines [, , ].

Future Directions
  • Targeted Delivery Systems: Developing more efficient and targeted delivery systems for dBET57, such as the nano-PROTACs described in one study [], could enhance its therapeutic index and reduce potential side effects.

JQ1

  • Compound Description: JQ1 is a thienodiazepine-based small molecule that functions as a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, including BRD4. JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, thereby disrupting their interaction with acetylated histone tails and preventing the recruitment of transcriptional machinery []. This leads to the downregulation of MYC and other oncogenes, resulting in anti-proliferative effects in various cancer cells.
  • Relevance: Similar to dBET57, MZ1 utilizes the proteolysis targeting chimera (PROTAC) technology to degrade BRD4, leading to enhanced anti-tumor activity compared to traditional BET inhibitors like JQ1 [].

Doxorubicin (DOX)

  • Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. It is used to treat a variety of cancers, including colorectal cancer [].
  • Relevance: While not structurally related to dBET57, doxorubicin is investigated in combination with dBET57 in the context of colorectal cancer treatment. The research explores the synergistic potential of combining chemotherapy (doxorubicin) with the targeted degradation of BRD4 by dBET57, aiming to enhance therapeutic efficacy [].

Chlorine e6 (Ce6)

  • Compound Description: Chlorine e6 is a photosensitizer used in photodynamic therapy (PDT). Upon light irradiation, Ce6 generates reactive oxygen species (ROS) that induce oxidative damage to cells and tissues [].
  • Relevance: Ce6 is physically combined with dBET57 in the development of carrier-free nano-PROTACs (SDNpros). These SDNpros leverage the photodynamic properties of Ce6 to induce DNA damage, while dBET57 simultaneously inhibits DNA repair pathways by degrading BRD4. This synergistic approach aims to enhance the efficacy of PDT in cancer treatment [].
Overview

dBET57 is a potent and selective compound designed to induce the degradation of bromodomain-containing protein 4 (BRD4) through a mechanism known as targeted protein degradation. This compound is classified as a proteolysis-targeting chimera (PROTAC), which utilizes the cellular ubiquitin-proteasome system to selectively degrade specific proteins. dBET57 has garnered attention for its potential therapeutic applications in treating various cancers, particularly those characterized by aberrant BRD4 activity.

Source and Classification

dBET57 is derived from a class of compounds known as small molecule degraders. It is part of a broader family that includes other PROTACs such as dBET1 and dBET6, which target different bromodomain proteins. The compound was developed through synthetic chemistry and structure-activity relationship studies aimed at optimizing its efficacy and selectivity for BRD4.

In terms of classification, dBET57 falls under the category of bifunctional molecules that facilitate the targeted degradation of proteins by linking a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN) in this case.

Synthesis Analysis

The synthesis of dBET57 involves several key steps, utilizing established synthetic routes for similar compounds. The process typically begins with the preparation of intermediates that are then coupled through various chemical reactions, including amide bond formation and coupling reactions facilitated by reagents such as HATU (1-Hydroxy-7-azabenzotriazole) and N,N-Diisopropylethylamine.

Technical Details:

  • A common synthetic route involves dissolving starting materials in N,N-dimethylformamide, followed by the addition of coupling agents.
  • The reaction mixture is stirred at room temperature for several hours before being quenched and extracted with organic solvents.
  • Purification is achieved through flash chromatography, yielding the final product with high purity as confirmed by NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) analyses.
Molecular Structure Analysis

The molecular structure of dBET57 has been elucidated using X-ray crystallography, revealing its binding mode to BRD4. The compound consists of multiple functional groups that facilitate its interactions with both BRD4 and cereblon.

Structural Data:

  • Molecular Formula: C37H30F2N6O7
  • Molecular Weight: 709.22 g/mol
  • Key functional groups include aromatic rings, amides, and fluorinated moieties that enhance binding affinity and selectivity.

The structural analysis indicates that dBET57 binds preferentially to the C-terminal domain of cereblon when complexed with BRD4, highlighting its unique binding characteristics compared to other degraders.

Chemical Reactions Analysis

dBET57 participates in several chemical reactions critical to its function as a PROTAC. The primary reaction involves the formation of a ternary complex consisting of dBET57, BRD4, and cereblon. This complex facilitates the ubiquitination of BRD4, leading to its subsequent degradation by the proteasome.

Technical Details:

  • The binding interaction between dBET57 and BRD4 involves specific amino acid residues that are crucial for effective degradation.
  • Mutations in BRD4 can significantly affect the binding affinity of dBET57, demonstrating the importance of precise molecular interactions in this process.
Mechanism of Action

The mechanism by which dBET57 induces degradation of BRD4 involves several steps:

  1. Binding: dBET57 binds to BRD4's bromodomain while simultaneously recruiting cereblon.
  2. Ubiquitination: The recruitment of cereblon facilitates the ubiquitination of BRD4.
  3. Degradation: Ubiquitinated BRD4 is recognized by the proteasome and subsequently degraded.

This mechanism allows for rapid and selective degradation of BRD4, which is critical in cancer cells where BRD4 plays a role in driving oncogenic transcriptional programs.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents such as DMSO (Dimethyl sulfoxide)

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant Data or Analyses:

  • Analytical techniques such as NMR spectroscopy confirm the purity and structural integrity of synthesized dBET57.
  • Thermal stability assessments indicate that dBET57 maintains its integrity at elevated temperatures typically used in biological assays.
Applications

dBET57 has significant potential in scientific research and therapeutic applications:

  • Cancer Therapy: It has been shown to effectively degrade BRD4 in various cancer models, providing a novel approach to target oncogenic pathways.
  • Research Tool: As a selective degrader, it serves as a valuable tool for studying the role of BRD4 in gene regulation and cancer biology.
  • Drug Development: Ongoing studies aim to explore its efficacy in combination therapies for solid tumors, particularly those resistant to conventional treatments.

Properties

CAS Number

1883863-52-2

Product Name

dBET57

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide

Molecular Formula

C34H31ClN8O5S

Molecular Weight

699.2 g/mol

InChI

InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1

InChI Key

CZRLOIDJCMKJHE-UXMRNZNESA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

dBET57; dBET-57; dBET 57;

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C

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